Comparative Helical Propensity: Aib Methyl Ester vs. Alanine Methyl Ester in Peptide Backbones
In molecular dynamics simulations of decapeptides in water, decaalanine (containing 10 alanine residues) preferred the α-helix over the 3₁₀-helix by 16 kcal/mol. In contrast, the Aib decamer (containing 10 Aib residues) showed no clear preference in water. Crucially, introducing a single Aib residue into a 14-residue alanine-based 3₁₀-helix stabilized the 3₁₀-helical conformation by ΔΔG = -2.6 kcal/mol in water, whereas its effect on the α-helical conformation was negligible (ΔΔG = -0.7 kcal/mol) [1]. This quantifies the unique ability of Aib to bias the conformational equilibrium toward 3₁₀-helices.
| Evidence Dimension | Free energy difference between α-helix and 3₁₀-helix conformations |
|---|---|
| Target Compound Data | Aib decamer: no clear preference in water; single Aib substitution into Ala 3₁₀-helix: ΔΔG = -2.6 kcal/mol stabilization |
| Comparator Or Baseline | Decaalanine: α-helix favored by 16 kcal/mol over 3₁₀-helix in water |
| Quantified Difference | ΔΔG difference of -1.9 kcal/mol for 3₁₀-helix stabilization by Aib vs. α-helix |
| Conditions | Molecular dynamics simulations of decapeptides in water and in vacuo |
Why This Matters
This quantitative difference demonstrates that substituting Aib for alanine in a peptide sequence fundamentally alters the preferred secondary structure, which is critical for designing foldamers with predictable 3D architectures.
- [1] Zhang, L., & Hermans, J. (1994). 310 Helix Versus α-Helix: A Molecular Dynamics Study of Conformational Preferences of Aib and Alanine. Journal of the American Chemical Society, 116(26), 11915-11921. https://doi.org/10.1021/ja00105a034 View Source
